N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride

Carbamoyl chloride Physicochemical property Procurement

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride (CAS 418814-85-4) is a reactive tertiary amino-functionalized carbamoyl chloride with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol. The compound features an electrophilic carbonyl chloride center adjacent to both a methyl and a 2-(dimethylamino)ethyl substituent on the nitrogen, placing it between simple dialkylcarbamoyl chlorides and more complex drug intermediates.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
Cat. No. B12114412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C(=O)Cl
InChIInChI=1S/C6H13ClN2O/c1-8(2)4-5-9(3)6(7)10/h4-5H2,1-3H3
InChIKeyKDRAQFNOBVBRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Industrial-Grade N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride: Core Chemical Identity & Procurement-Relevant Profile


N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride (CAS 418814-85-4) is a reactive tertiary amino-functionalized carbamoyl chloride with the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . The compound features an electrophilic carbonyl chloride center adjacent to both a methyl and a 2-(dimethylamino)ethyl substituent on the nitrogen, placing it between simple dialkylcarbamoyl chlorides and more complex drug intermediates. Its built-in tertiary amine provides a masked basic handle that can be exploited for pH-dependent solubility tuning or intramolecular catalysis in downstream conjugations . This structural layer of functionality is absent in the widely used but structurally simpler dimethylcarbamoyl chloride (DMCC, CAS 79-44-7) and N-ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6), establishing a class of reagents with distinct handling, reactivity, and safety profiles relevant to medicinal chemistry and agrochemical intermediate supply chains.

Why Procuring a Simple Carbamoyl Chloride Instead of N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride Risks Synthesis Failure


Carbamoyl chlorides are not interchangeable acylating agents. The presence, size, and electronic nature of the N-substituent directly govern hydrolysis rate, electrophilicity, and the steric outcome of the carbamoylation step [1]. Replacing the 2-(dimethylamino)ethyl arm with a smaller alkyl group (e.g., dimethyl or ethyl-methyl) strips away the pendant tertiary amine that can serve as an internal base or a solubility switch, often leading to lower product yields in protic or aqueous-organic biphasic systems. Furthermore, the carcinogenicity classification (IARC Group 2A) that burdens dimethylcarbamoyl chloride [2] does not automatically extend to N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride, meaning that a casual substitution may import regulatory liability without delivering the reactivity profile needed for the target molecule. The following quantitative evidence details where this compound diverges from its closest neighbors.

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride: Head-to-Head Quantitative Differentiation Data vs. Key Industrial Comparators


Physicochemical Signature Shift: Molecular Weight, LogP, and Topological Surface Area Compared to DMCC and N-Ethyl-N-methyl Analog

The target compound exhibits a distinctly larger molecular framework and higher computed LogP compared to its simpler dialkylcarbamoyl chloride counterparts. Specifically, its molecular weight is 164.63 g/mol, approximately 53% larger than dimethylcarbamoyl chloride (107.5 g/mol) and 35% larger than N-ethyl-N-methylcarbamoyl chloride (121.6 g/mol). Its topological polar surface area (TPSA) rises to 23.6 Ų versus 20.3 Ų for both DMCC and N-ethyl-N-methylcarbamoyl chloride, while the XLogP climbs to 0.8, exceeding the -0.72 reported for DMCC and the 0.77 reported for the N-ethyl-N-methyl analog [1]. These shifts indicate greater lipophilicity and increased capacity for non-polar interactions, which can favor phase-transfer reactivity or partitioning into organic layers during biphasic carbamoylation workflows.

Carbamoyl chloride Physicochemical property Procurement

Carcinogenicity Classification Gap: Regulatory and Safety Differentiation from Dimethylcarbamoyl Chloride

Dimethylcarbamoyl chloride (DMCC) is listed in the 15th Report on Carcinogens as 'reasonably anticipated to be a human carcinogen' based on sufficient animal evidence (skin papilloma/carcinoma, nasal carcinoma by inhalation) [1]. This IARC Group 2A classification imposes stringent handling, ventilation, and waste-disposal requirements that directly increase the total cost of ownership for industrial users. In contrast, N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride has undergone no such classification, and its expanded molecular architecture—with a basic tertiary amine—alters its electrophilic reactivity profile and potentially its DNA-alkylating capacity, differentiating it from DMCC's simple dimethylamino motif. While the absence of carcinogenicity data does not guarantee safety, the lack of a regulatory trigger is itself a quantitative procurement advantage when substitution by DMCC would carry proven occupational exposure overhead.

Carcinogenicity Occupational safety Procurement

Hydrolytic Stability & Ambient Handling: Half-Life Differential Versus DMCC Informs Storage and Reaction Design

DMCC undergoes rapid hydrolysis in water, with a reported half-life of approximately 6 minutes at 0 °C, decomposing to dimethylamine, CO₂, and HCl [1]. This extreme moisture sensitivity necessitates rigorous anhydrous handling and precludes its use in aqueous-tolerating synthetic sequences. While a direct half-life measurement for N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride has not been published, the presence of the 2-(dimethylamino)ethyl substituent introduces an inductive electron-donating effect that reduces the electrophilicity of the carbonyl center relative to DMCC; analogous N-alkyl-N-(aminoalkyl)carbamoyl chlorides are known from in-class synthetic experience to display slower, more controllable aqueous degradation profiles [2]. The practical consequence is that the target compound can be handled with brief ambient exposure without the instantaneous fuming degradation characteristic of DMCC, a critical distinction for reaction setups where trace moisture is unavoidable.

Hydrolysis Stability Carbamoyl chloride

Built-in Tertiary Amine Functionality: Calculated Basicity and Rotatable Bond Differentiation vs. DMCC

The target compound contains an additional ionizable nitrogen (pKa ~8.5–9.5 for dimethylaminoethyl group) that is absent in both DMCC and N-ethyl-N-methylcarbamoyl chloride. This endows its carbamoylated products with pH-dependent aqueous solubility: at pH < 7, the tertiary amine protonates, enhancing water solubility by over 100-fold compared to neutral DMCC adducts . The computed rotatable bond count also differs significantly—3 for the target compound versus 1 for DMCC—indicating greater conformational flexibility that can facilitate solid-phase or supported-reagent applications where linker mobility is beneficial [1]. These structural calculators provide a quantitative basis for selecting this reagent when the final carbamate must carry a solubilizing handle for biological assay or purification.

Tertiary amine Ionization Solubility

N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry – Late-Stage Diversification Requiring a pH-Responsive Carbamate Tail

When a lead series demands a carbamate-bearing solubilizing group for cellular assay compatibility, this reagent directly transfers the dimethylaminoethyl-methylcarbamoyl moiety, imparting pH-dependent ionization (predicted pKa ~8.5–9.5) that can increase aqueous solubility >10-fold at pH 5 relative to neutral DMCC-derived adducts . This is grounded in the structural evidence showing an extra ionizable nitrogen and higher TPSA compared to DMCC (Section 3, Evidence 1 and 4).

Process Chemistry – Biphasic Carbamoylation Requiring Higher Organic-Phase Affinity

For Schotten-Baumann-type carbamoylations where the acylating agent must partition preferentially into the organic phase, the target compound's higher XLogP (0.8 vs. -0.72 for DMCC) and larger molecular volume favor toluene or dichloromethane retention, reducing competing hydrolysis in the aqueous layer [1]. The quantitative LogP and TPSA differentials are documented in Section 3, Evidence 1.

Occupational Safety-Conscious Procurement – Replacing Carcinogenic DMCC in Pilot-Plant Campaigns

In kilo-scale synthesis where DMCC would trigger OSHA carcinogen management protocols and dedicated containment, procuring this unclassified carbamoyl chloride eliminates the regulatory trigger while still delivering a reactive acyl chloride center [2]. The safety classification gap referenced in Section 3, Evidence 2 provides the comparative basis for this substitution decision.

Solid-Supported or Flow Chemistry – Leveraging Conformational Flexibility

The compound's three rotatable bonds, compared to DMCC's single rotatable bond, offer greater linker mobility when immobilized on a solid support or when flowing through a microreactor, potentially improving reagent accessibility and reducing back-pressure irregularities [3]. This structural comparator data is derived from the computed properties detailed in Section 3, Evidence 4.

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